An In-depth Technical Guide on the Chemical Properties of 4'-Nitroacetophenone Semicarbazone
An In-depth Technical Guide on the Chemical Properties of 4'-Nitroacetophenone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Nitroacetophenone semicarbazone, a derivative of acetophenone, belongs to the semicarbazone class of compounds, which are noted for their diverse chemical and biological activities. This technical guide provides a comprehensive overview of the chemical properties of 4'-Nitroacetophenone semicarbazone, including its synthesis, physicochemical characteristics, and spectral data. Furthermore, this document outlines generalized experimental protocols for its synthesis and characterization and discusses the potential biological significance of this class of compounds, drawing parallels from related structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
4'-Nitroacetophenone semicarbazone is a chemical compound with the systematic IUPAC name (E)-2-(1-(4-nitrophenyl)ethylidene)hydrazine-1-carboxamide. Its fundamental properties are summarized in the table below. While specific experimental data for some properties of 4'-Nitroacetophenone semicarbazone are not widely published, the table also includes data for its precursor, 4'-Nitroacetophenone, for reference.
| Property | Value (4'-Nitroacetophenone semicarbazone) | Value (4'-Nitroacetophenone - Precursor) | Reference |
| Molecular Formula | C₉H₁₀N₄O₃ | C₈H₇NO₃ | [1][2] |
| Molecular Weight | 222.20 g/mol | 165.15 g/mol | [1] |
| CAS Number | 52376-81-5 | 100-19-6 | [1][2] |
| Appearance | - | Pale yellow crystalline solid | [3][4] |
| Melting Point | - | 75-78 °C | |
| Boiling Point | - | 202 °C | |
| Solubility | - | Insoluble in water; Soluble in hot ethanol, ether, and benzene. | [3] |
Synthesis
The synthesis of 4'-Nitroacetophenone semicarbazone is typically achieved through a condensation reaction between 4'-Nitroacetophenone and semicarbazide hydrochloride. This reaction is a standard method for the preparation of semicarbazones from ketones or aldehydes.
Experimental Protocol: Synthesis of 4'-Nitroacetophenone Semicarbazone
This protocol is a generalized procedure based on the common synthesis of semicarbazones.
Materials:
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4'-Nitroacetophenone
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Semicarbazide hydrochloride
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Sodium acetate
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Ethanol
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Water
Procedure:
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Dissolve 4'-Nitroacetophenone in a minimal amount of hot ethanol.
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In a separate flask, prepare an aqueous solution of semicarbazide hydrochloride and an equimolar amount of sodium acetate.
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Add the semicarbazide hydrochloride solution to the 4'-Nitroacetophenone solution.
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Reflux the mixture for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
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Collect the solid product by vacuum filtration.
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Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the purified 4'-Nitroacetophenone semicarbazone.
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Dry the purified crystals in a desiccator.
Caption: Synthetic workflow for 4'-Nitroacetophenone semicarbazone.
Spectral Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 4'-Nitroacetophenone semicarbazone is expected to show characteristic absorption bands for its principal functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide & hydrazine) | 3400-3200 |
| C=O stretch (amide) | 1680-1630 |
| C=N stretch (imine) | 1650-1550 |
| NO₂ stretch (asymmetric) | 1550-1500 |
| NO₂ stretch (symmetric) | 1350-1300 |
| C-N stretch | 1400-1000 |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information on the different types of protons and their chemical environments.
| Proton | Expected Chemical Shift (δ, ppm) |
| -NH₂ (amide) | Broad singlet, ~6.0-8.0 |
| -NH- (hydrazine) | Singlet, ~9.0-11.0 |
| Aromatic protons (ortho to NO₂) | Doublet, ~8.2-8.4 |
| Aromatic protons (meta to NO₂) | Doublet, ~7.8-8.0 |
| -CH₃ (methyl) | Singlet, ~2.2-2.5 |
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (amide) | 155-165 |
| C=N (imine) | 145-155 |
| Aromatic C-NO₂ | 148-152 |
| Aromatic C (quaternary, attached to C=N) | 140-145 |
| Aromatic C-H | 120-130 |
| -CH₃ (methyl) | 12-20 |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222, corresponding to the molecular weight of 4'-Nitroacetophenone semicarbazone. Fragmentation patterns would likely involve the loss of the nitro group, the carboxamide group, and other characteristic fragments.
Potential Biological Activity
Semicarbazones are a well-documented class of compounds exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer effects.[5][6] The biological activity is often attributed to the azomethine (-N=C<) linkage.
While specific biological studies on 4'-Nitroacetophenone semicarbazone are limited in the public domain, research on structurally similar compounds, such as 4'-Nitroacetophenone thiosemicarbazone (the sulfur analog), has shown potential cytotoxic activity against A549 lung cancer cells.[7][8] It is plausible that 4'-Nitroacetophenone semicarbazone could exhibit similar biological properties.
Postulated Mechanism of Action (General for Semicarbazones)
The biological activity of semicarbazones is often linked to their ability to chelate metal ions, which can be crucial for the function of various enzymes. By binding to these metal ions, they can disrupt essential biological pathways in pathogenic organisms or cancer cells.
Caption: Postulated chelation-based mechanism of action for semicarbazones.
Future Research Directions
Given the established biological potential of the semicarbazone scaffold, further investigation into the pharmacological properties of 4'-Nitroacetophenone semicarbazone is warranted. Future studies could focus on:
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Antimicrobial and Antifungal Screening: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.
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Anticancer Activity: Assessing its cytotoxicity against various cancer cell lines and elucidating the underlying mechanism of action.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity.
Conclusion
4'-Nitroacetophenone semicarbazone is a compound of interest owing to the known biological significance of the semicarbazone functional group. This technical guide has provided an overview of its chemical properties, a generalized synthetic protocol, and expected spectral characteristics. While specific experimental data for this particular molecule are not extensively documented, the information presented herein, based on established chemical principles and data from related compounds, provides a solid foundation for researchers to undertake further investigation into its synthesis, characterization, and potential therapeutic applications. The exploration of this and similar compounds could lead to the development of novel therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. Acetophenone, 4'-nitro- [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
